Home > Products > Screening Compounds P122776 > Flt-3 Inhibitor III
Flt-3 Inhibitor III -

Flt-3 Inhibitor III

Catalog Number: EVT-274212
CAS Number:
Molecular Formula: C21H23N3OS
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase primarily expressed in hematopoietic stem and progenitor cells, playing a crucial role in cell proliferation, differentiation, and survival []. Activating mutations in FLT3, particularly internal tandem duplication (FLT3-ITD), are frequently found in acute myeloid leukemia (AML), contributing to uncontrolled cell growth and poor prognosis [, ].

FLT3 inhibitors are a class of small-molecule compounds designed to block the activity of mutated FLT3, thereby inhibiting leukemic cell proliferation and inducing apoptosis []. These inhibitors typically function by binding to the ATP-binding site of the FLT3 kinase domain, preventing phosphorylation and activation of downstream signaling pathways [].

Future Directions
  • Exploring novel combination therapies: Combining FLT3 inhibitors with other targeted therapies or chemotherapeutic agents may enhance anti-leukemic activity and improve patient outcomes [, , ].

Quizartinib (AC220)

    Compound Description: Quizartinib is a potent, selective, and orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3). It is being investigated for the treatment of acute myeloid leukemia (AML). It exhibits activity against both wild-type FLT3 and the FLT3-ITD mutant, a common driver mutation in AML [].

Midostaurin (CGP41251, PKC412)

    Compound Description: Midostaurin is a multitargeted kinase inhibitor that targets both wild-type FLT3 and the FLT3-ITD mutant. It is approved by the FDA for treating adult patients with newly diagnosed FLT3-mutated AML []. It is also used to treat aggressive systemic mastocytosis [].

Sorafenib (BAY 43-9006)

    Compound Description: Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-2/3, Flt-3, and PDGFR-beta, inhibiting tumor growth, progression, metastasis, and angiogenesis. It is approved for treating advanced renal cell carcinoma and advanced primary liver cancer [, ].

Lestaurtinib (CEP-701)

    Compound Description: Lestaurtinib is a small molecule kinase inhibitor that has shown impressive preclinical activity against FLT3-mutated cells in in vivo models. It is active against both mutated and nonmutated FLT3 cases [].

PKC412

    Compound Description: PKC412 is a small molecule multi-kinase inhibitor that targets class III tyrosine-protein-kinases, such as FMS-like tyrosine kinase 3 (FLT-3), and multiple isoforms of serine/threonine protein kinase C []. It has been shown to inhibit macrophage function in vitro and is being explored as a potential therapeutic target for rheumatoid arthritis [].

ABT-869

    Compound Description: ABT-869 is a multi-targeted receptor tyrosine kinase inhibitor (RTKI) that has demonstrated efficacy in inhibiting the proliferation of Ba/F3 cells harboring the FLT3-ITD mutation in vitro and in vivo [, ]. It also inhibits the phosphorylation of FLT-3 with a downstream inhibitory effect on STAT5, ERK, and Pim-1 activation [].

AKN-028 (BVT-II)

    Compound Description: AKN-028 is a tyrosine kinase inhibitor initially identified in a screen targeting FLT3. It has shown cytotoxic activity primarily against acute myeloid leukemia (AML) cells []. It has demonstrated efficacy in a hollow fiber mouse model using MV4-11 cells and primary tumor cells from AML patients [].

TAK-659

    Compound Description: TAK-659 is a reversible, dual inhibitor of SYK and FLT-3 kinases. It has shown promising results in AML models, inhibiting the growth of AML cell lines and xenograft tumor models [, , ].

Tandutinib (MLN518)

    Compound Description: Tandutinib is an orally bioavailable, quinazoline-based inhibitor of type III receptor tyrosine kinases, including PDGFR-β, FLT-3, and c-Kit. It has demonstrated activity in preclinical models of glioblastoma [].

TTT-3002

    Compound Description: TTT-3002 is a novel FLT3 inhibitor with potent activity against FLT3/ITD mutations and a broad spectrum of FLT3-activating point mutations, including the D835 mutations. It is also active against point mutations conferring resistance to other TKIs and maintains activity against relapsed AML samples resistant to sorafenib and AC220 [].

MRX-2843

    Compound Description: MRX-2843 is a type 1 small-molecule tyrosine kinase inhibitor that targets both MERTK and FLT3, demonstrating promising results in preclinical models of AML, including those with resistance-conferring FLT3 mutations [].

Overview

Flt-3 Inhibitor III is a compound designed to target the Fms-like tyrosine kinase 3, which plays a significant role in hematopoiesis and is commonly mutated in various hematological malignancies, particularly acute myeloid leukemia. The inhibition of Flt-3 is crucial for therapeutic interventions, as mutations in this receptor can lead to uncontrolled cell proliferation and survival. Flt-3 Inhibitor III belongs to a class of small molecule inhibitors that selectively inhibit the activity of the Flt-3 kinase, thus blocking downstream signaling pathways essential for tumor growth.

Source

Flt-3 Inhibitor III was developed through rational drug design approaches that emphasize structure-activity relationships and molecular modeling. The compound has been synthesized and evaluated for its biological activity against Flt-3 kinase, with a focus on selectivity and potency against various mutations of the kinase, particularly those associated with acute myeloid leukemia .

Classification

Flt-3 Inhibitor III is classified as a small molecule inhibitor of receptor tyrosine kinases. It specifically targets the Flt-3 receptor, which is categorized under the class III receptor tyrosine kinases. These inhibitors can be further divided into type I and type II based on their binding sites and mechanisms of action .

Synthesis Analysis

Methods

The synthesis of Flt-3 Inhibitor III involves several key steps, primarily utilizing methods such as:

  1. Reductive Amination: This method allows for the formation of amines from carbonyl compounds, facilitating the introduction of various substituents that enhance biological activity .
  2. Aromatic Substitution: Chloride groups at specific positions on the aromatic ring are replaced with amines or other nucleophiles to create diverse derivatives with improved potency against the Flt-3 kinase .

Technical Details

The synthetic route typically begins with commercially available pyrimidines or purines, with subsequent modifications to introduce functional groups that enhance binding affinity and selectivity towards the Flt-3 target. For instance, optimizing reaction conditions using reagents like sodium triacetoxyborohydride and 2,2-dimethoxypropane has been reported to yield more effective derivatives .

Molecular Structure Analysis

Structure

Flt-3 Inhibitor III exhibits a complex molecular structure characterized by a central heterocyclic core (often pyrimidine or purine) linked to various substituents that dictate its binding properties. The structural configuration allows for interactions at critical sites within the Flt-3 kinase domain.

Data

The molecular formula and specific structural data for Flt-3 Inhibitor III have been documented in research studies. For example, certain derivatives have shown IC50 values in the low nanomolar range against mutant forms of Flt-3, indicating high potency .

Chemical Reactions Analysis

Reactions

Flt-3 Inhibitor III undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: Chloride groups are substituted by amines in aromatic systems.
  2. Formation of Hydrogen Bonds: The inhibitor forms hydrogen bonds with residues in the hinge region of the Flt-3 kinase, stabilizing its binding .

Technical Details

The reaction conditions are meticulously controlled to ensure high yields and selectivity for the desired product. For example, variations in temperature and solvent can significantly influence reaction outcomes during the synthesis process.

Mechanism of Action

Process

Flt-3 Inhibitor III functions by binding to the ATP-binding site of the Flt-3 kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

Data

Research indicates that type II inhibitors like Flt-3 Inhibitor III interact with an inactive conformation of the kinase (DFG-out conformation), allowing for selective inhibition even in the presence of activating mutations such as FLT3-internal tandem duplications (ITD) or D835 mutations .

Physical and Chemical Properties Analysis

Physical Properties

Flt-3 Inhibitor III typically exhibits properties such as:

  • Solubility: Varies based on substituents; often optimized for aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Varies based on structural modifications.
  • pKa Values: Important for understanding ionization states at physiological pH.

Relevant data from studies indicate that specific derivatives maintain stability across a range of pH levels, enhancing their potential as therapeutic agents .

Applications

Scientific Uses

Flt-3 Inhibitor III is primarily used in:

  1. Cancer Research: Investigating its efficacy against acute myeloid leukemia and other malignancies characterized by aberrant Flt-3 signaling.
  2. Drug Development: Serving as a lead compound for further modifications aimed at improving selectivity and reducing off-target effects.

Ongoing studies continue to explore its pharmacokinetics, safety profiles, and potential combination therapies with other oncological agents .

Molecular Mechanisms of FLT3 Signaling Dysregulation in AML

Structural and Functional Implications of FLT3-ITD and TKD Mutations

FLT3 mutations are among the most frequent genomic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of newly diagnosed patients. These mutations primarily manifest as internal tandem duplications (FLT3-ITD) in the juxtamembrane domain (JMD) or point mutations in the tyrosine kinase domain (FLT3-TKD), such as the common D835Y substitution [2] [10].

FLT3-ITD mutations involve in-frame duplications of 3–1,236 nucleotides within exon 14, which encodes the autoinhibitory JM domain. In wild-type FLT3, the JM domain stabilizes an inactive conformation by sterically hindering kinase dimerization. ITD insertions disrupt this autoinhibition, leading to ligand-independent dimerization, constitutive autophosphorylation, and aberrant activation of downstream signaling cascades [1] [6]. The length and insertion site of ITDs significantly influence clinical outcomes; insertions within the β1-sheet of the TKD-1 subdomain (e.g., codons 613–623) correlate with worse overall survival due to enhanced kinase activation [5] [10].

FLT3-TKD mutations (e.g., D835Y) localize to the activation loop (A-loop) and stabilize the active kinase conformation by disrupting inhibitory interactions. Unlike FLT3-ITD, TKD mutations do not induce receptor dimerization but instead promote trans-phosphorylation through conformational shifts that facilitate ATP binding [6] [10].

Table 1: Structural and Functional Characteristics of FLT3 Mutations

Mutation TypeStructural FeatureFunctional ConsequenceClinical Significance
FLT3-ITDDuplication in JM domain (exon 14)Disruption of autoinhibition; ligand-independent dimerizationHigher relapse risk; poor OS; allelic ratio ≥0.5 worsens prognosis [5] [10]
FLT3-TKDPoint mutations (e.g., D835Y) in A-loopStabilization of active conformation; enhanced kinase activityUnclear prognostic impact; influences inhibitor sensitivity [6] [10]

Allelic ratio (AR; FLT3-ITD/FLT3-WT) further refines risk stratification. AR ≥0.5 correlates with reduced complete remission (CR) rates and shorter overall survival (OS), particularly in NPM1 wild-type patients [5] [10].

Constitutive Activation of Downstream Pathways: STAT5, PI3K/Akt, and MAPK/ERK Crosstalk

Mutant FLT3 constitutively activates multiple downstream effectors, including STAT5, PI3K/Akt, and MAPK/ERK pathways. FLT3-ITD uniquely hyperactivates STAT5 through phosphorylation, triggering its nuclear translocation and transcriptional upregulation of pro-survival genes (e.g., PIM1, BCL2L1) [1] [4]. STAT5 activation is minimal in FLT3-TKD mutants, highlighting a critical signaling divergence [6].

FLT3-ITD also amplifies PI3K/Akt and MAPK/ERK signaling, but with distinct crosstalk mechanisms:

  • PI3K/Akt/mTOR: FLT3-ITD stimulates PI3K-mediated PIP3 generation, activating Akt and mTORC1. This pathway promotes cap-dependent translation via 4EBP1 phosphorylation, upregulating anti-apoptotic proteins like Mcl-1 [3] [4].
  • MAPK/ERK: Constitutively active Ras/ERK signaling enhances cyclin D1 expression, accelerating G1/S transition and proliferation [1] [7].

Pim kinases (Pim-1/2/3) serve as key integrators between STAT5 and mTORC1. FLT3-ITD-driven STAT5 transcriptionally upregulates Pim-1/2, which phosphorylate 4EBP1 to sustain eIF4F complex formation and Mcl-1 translation, even during PI3K/Akt inhibition [4]. This crosstalk confers resistance to pathway-specific inhibitors.

Table 2: Downstream Signaling Pathways Activated by Mutant FLT3

PathwayKey ComponentsBiological EffectsCrosstalk Mechanisms
STAT5P-STAT5, Pim-1/2, Bcl-xLEnhanced survival; proliferation; drug resistancePim kinases maintain mTORC1 activity during PI3K inhibition [4]
PI3K/Akt/mTORPIP3, Akt, mTORC1, 4EBP1, Mcl-1Inhibition of apoptosis; cap-dependent translationAkt and Pim kinases synergistically phosphorylate 4EBP1 [3] [4]
MAPK/ERKRas, Raf, MEK, ERK, cyclin D1Cell cycle progression; proliferationFeedback loops with PI3K; STAT5 co-activation [1] [7]

FLT3-ITD-Induced Genomic Instability and Clonal Evolution

FLT3-ITD induces genomic instability through reactive oxygen species (ROS) overproduction and error-prone DNA repair. Constitutive FLT3 signaling activates NADPH oxidase (NOX), generating superoxide radicals that cause DNA double-strand breaks (DSBs) [1] [7]. FLT3-ITD also downregulates DNA repair proteins (e.g., BRCA1, RAD51), favoring error-prone non-homologous end joining (NHEJ) over homologous recombination (HR) [8].

This genomic instability accelerates clonal evolution and resistance. FLT3-ITD-positive AML exhibits higher relapse rates due to:

  • Secondary FLT3 mutations: Gatekeeper mutations (e.g., F691L) or TKD mutations (e.g., D835V) arise under selective pressure from FLT3 inhibitors, reducing drug binding affinity [3] [10].
  • Activation of bypass pathways: FLT3 inhibition upregulates parallel survival pathways (e.g., AXL, SYK) or anti-apoptotic proteins (e.g., Mcl-1) [1] [8].
  • Stem cell persistence: FLT3-ITD+ leukemia stem cells (LSCs) resist conventional therapy through quiescence and overexpression of drug efflux pumps [5] [7].

Table 3: Mechanisms of FLT3-ITD-Driven Genomic Instability and Resistance

MechanismMolecular ProcessConsequence
ROS overproductionNOX activation; mitochondrial dysfunctionDNA double-strand breaks; chromosomal aberrations [1]
Error-prone DNA repairNHEJ dominance; HR deficiency (BRCA1/RAD51 downregulation)Accumulation of point mutations; insertions/deletions [7] [8]
Secondary FLT3 mutationsSelection of F691L, D835V, or N676K mutantsType I/II inhibitor resistance [3] [10]
Bypass signalingAXL, SYK, or RAS/MAPK upregulationPersistent proliferation despite FLT3 inhibition [1] [5]

Differential Signaling Profiles of FLT3-ITD vs. FLT3-TKD Mutants

FLT3-ITD and FLT3-TKD mutants exhibit distinct signaling profiles that influence pathogenesis and therapeutic responses:

  • STAT5 Activation: FLT3-ITD robustly activates STAT5, while FLT3-TKD induces weak or transient STAT5 phosphorylation. This divergence arises from differential subcellular localization—FLT3-ITD accumulates in endoplasmic reticulum (ER) compartments, enabling prolonged STAT5 engagement [4] [6].
  • Pim Kinase Dependency: STAT5-mediated Pim-1/2 upregulation occurs exclusively in FLT3-ITD+ cells. Pim kinases phosphorylate and inactivate pro-apoptotic Bad, while enhancing mTORC1-driven Mcl-1 synthesis [4].
  • Inhibitor Sensitivity: FLT3-TKD mutants are resistant to type II FLT3 inhibitors (e.g., quizartinib, sorafenib), which bind the inactive "DFG-out" kinase conformation. TKD mutations stabilize the active "DFG-in" state, accessible only to type I inhibitors (e.g., gilteritinib, midostaurin) [3] [10].

FLT3-ITD’s unique STAT5/Pim axis underlies its association with aggressive disease. STAT5 nuclear translocation competitively inhibits MDM2-mediated p53 ubiquitination, stabilizing p53. FLT3 inhibitors disrupt STAT5 nuclear entry, enhancing p53 degradation and blunting apoptosis—a resistance mechanism reversible with MDM2 inhibitors [8].

Table 4: Differential Signaling and Therapeutic Responses of FLT3 Mutants

FeatureFLT3-ITDFLT3-TKDFunctional Impact
STAT5 activationStrong and sustainedWeak or transientPim kinase upregulation; mTORC1 hyperactivation [4] [6]
Subcellular localizationPartial ER retentionCell surface expressionProlonged STAT5 signaling in ITD [4]
Inhibitor sensitivitySensitive to type I and II inhibitorsResistant to type II inhibitorsTKD mutants evade quizartinib/sorafenib [3] [10]
p53 regulationSTAT5 stabilizes p53; inhibitors promote degradationMinimal STAT5 effectMDM2 inhibitors synergize with TKIs in ITD+ AML [8]

Table 5: FLT3 Inhibitors Classified by Generation and Type

InhibitorGenerationTypeTargets Beyond FLT3Mutation Coverage
MidostaurinFirstIPKC, SYK, KIT, PDGFRITD, TKD [3] [10]
GilteritinibSecondIAXL, ALKITD, TKD [3] [5]
QuizartinibSecondIIKIT, PDGFRITD only [3]
CrenolanibSecondIPDGFRITD, TKD (including D835) [10]

The molecular heterogeneity of FLT3 mutations necessitates mutation-tailored therapies. FLT3-ITD’s reliance on STAT5/Pim signaling and unique genomic instability mechanisms provide rationale for combining FLT3 inhibitors with STAT5, Pim, or MDM2 antagonists [1] [4] [8].

Properties

Product Name

Flt-3 Inhibitor III

IUPAC Name

5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23)

InChI Key

FNZTULJDGIXMJJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.